

The Discovery and Development of Lamivudine: A Technical Guide

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Compound of Interest

Compound Name: *Lamivudine*

Cat. No.: *B1674443*

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Introduction

Lamivudine (2'-deoxy-3'-thiacytidine, commonly known as 3TC) is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and a key agent in the management of chronic Hepatitis B Virus (HBV) infection.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), its development marked a significant advancement in the fight against these viral diseases. This technical guide provides an in-depth exploration of the discovery, mechanism of action, synthesis, and clinical development of **Lamivudine**, tailored for researchers, scientists, and drug development professionals.

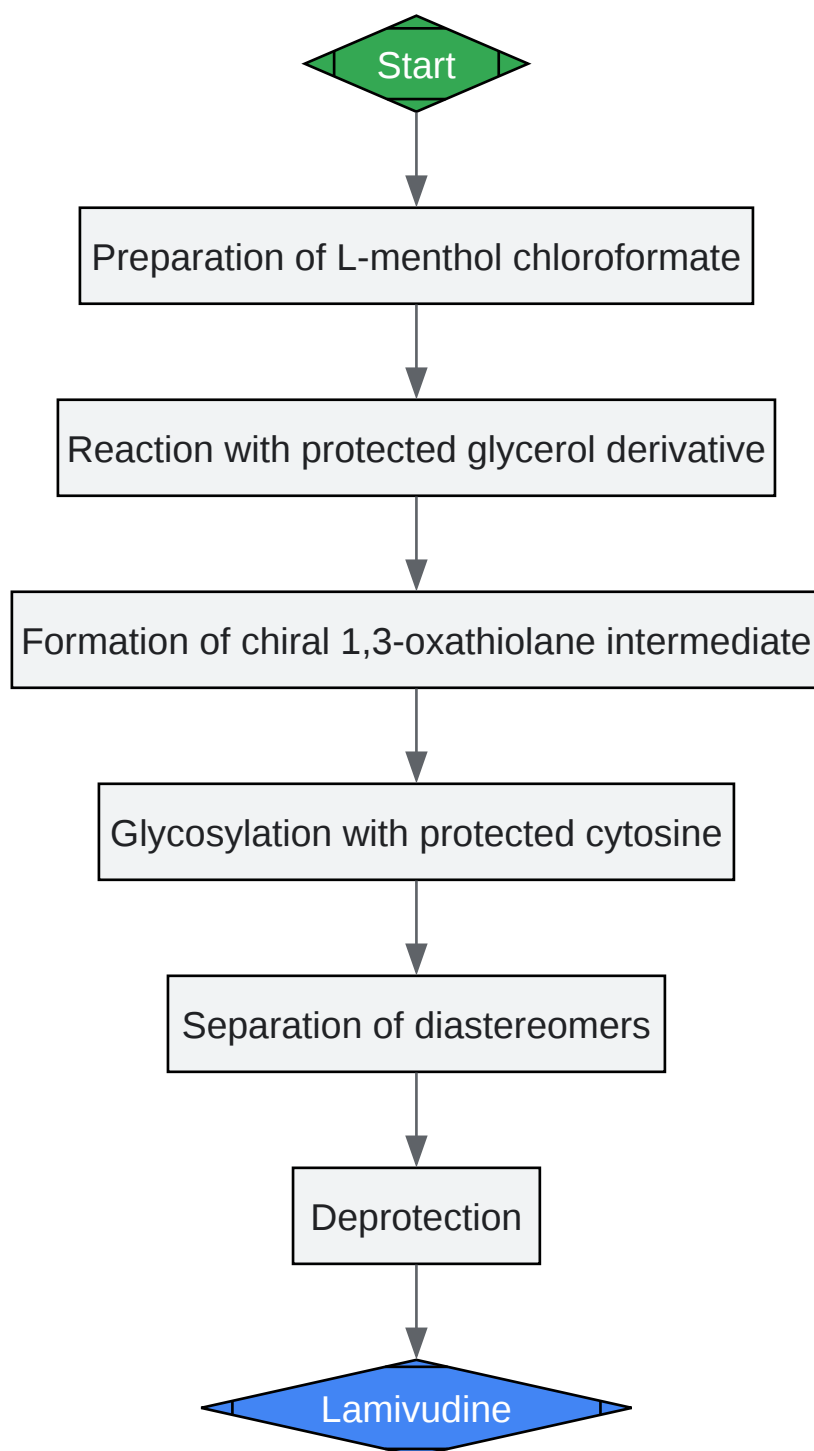
Discovery and Timeline

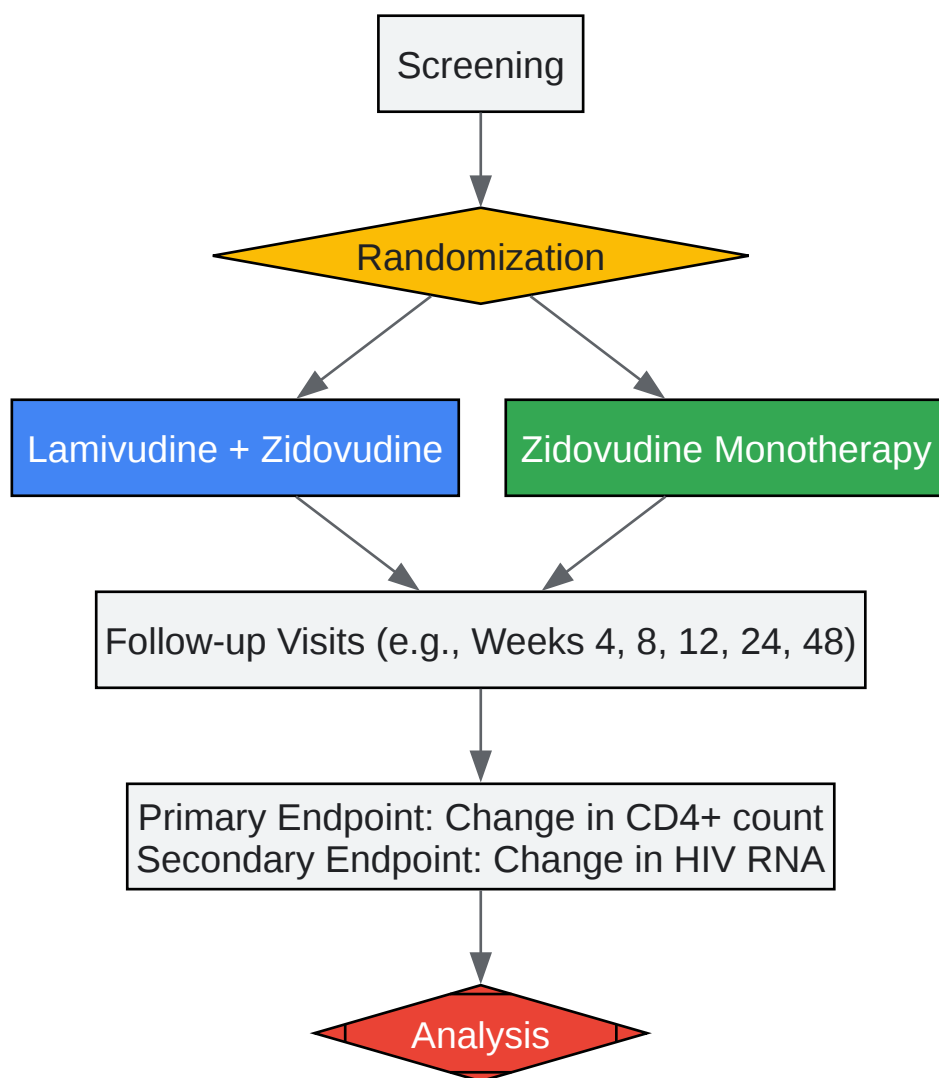
The journey of **Lamivudine** from a racemic mixture to a globally recognized antiviral drug is a testament to collaborative scientific innovation. The initial racemic compound, BCH-189, was invented in 1988 by Bernard Belleau at McGill University and Paul Nguyen-Ba at the Montreal-based company IAF BioChem International, Inc.[2][3] The crucial step of isolating the more potent and less toxic levo-enantiomer, (-)-BCH-189, occurred in 1989.[2][3]

Subsequent investigations by Dr. Yung-Chi Cheng at Yale University revealed that this (-)-enantiomer, which would be named **Lamivudine**, exhibited a superior therapeutic profile, particularly when used in combination with zidovudine (AZT).[2] This combination was found to be more effective at inhibiting HIV reverse transcriptase while reducing the side effects associated with AZT.[2]

The development of **Lamivudine** was a collaborative effort between BioChem Pharma and Glaxo Wellcome (now GlaxoSmithKline).[2] **Lamivudine** was approved by the U.S. Food and Drug Administration (FDA) in November 1995 for use in combination with zidovudine for the treatment of HIV-1.[3] Its indication was later expanded to include the treatment of chronic hepatitis B.[4]







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References

- 1. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacokinetics of lamivudine in subjects receiving peritoneal dialysis in end-stage renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Results of 48 weeks lamivudine treatment of patients with chronic hepatitis B and HBeAg (-)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
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